

Application Notes and Protocols for Sodium Morrhuate in Preclinical Animal Studies

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Compound of Interest

Compound Name: Sodium Morrhuate

Cat. No.: B15560553

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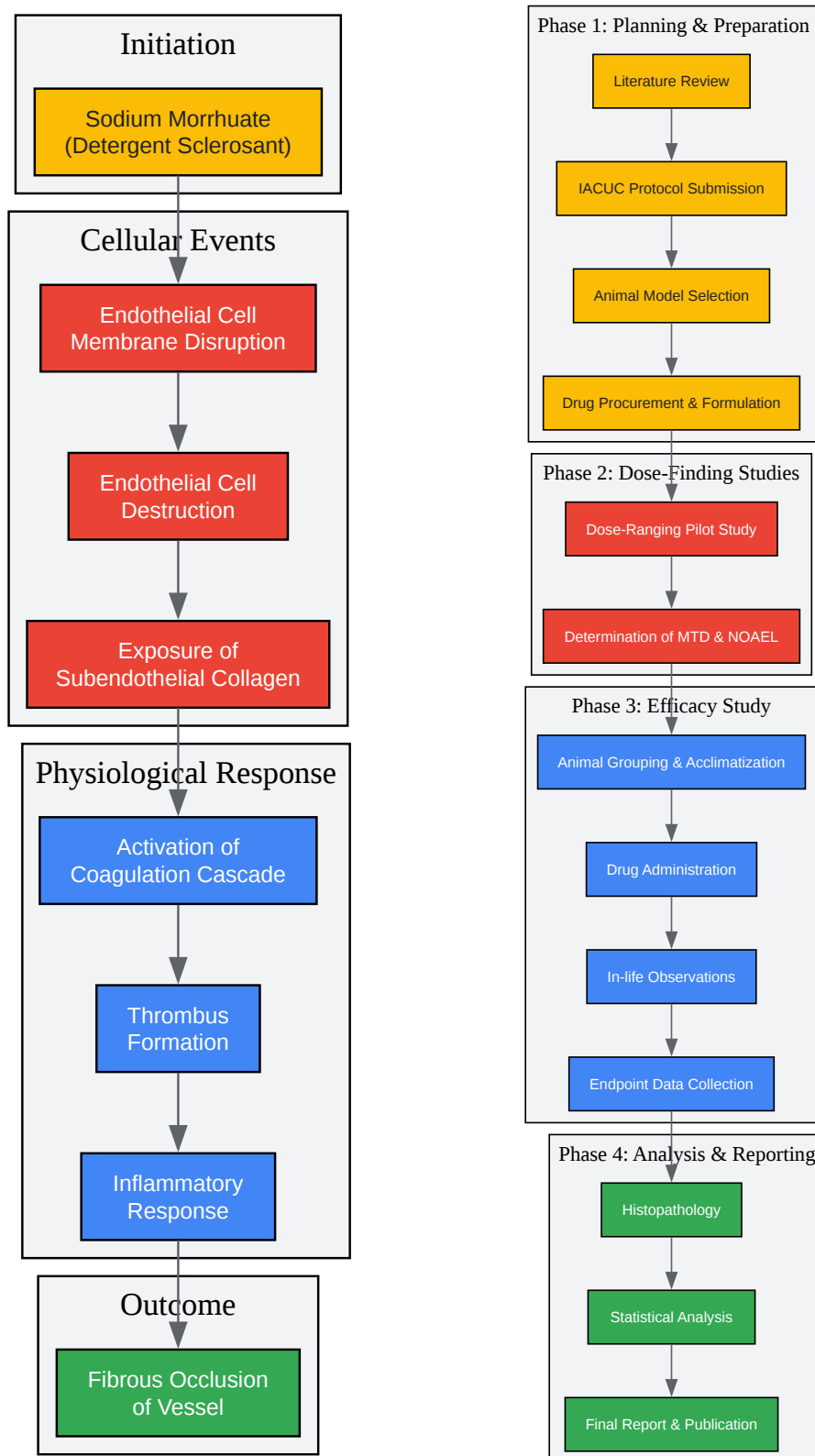
These application notes and protocols are intended for informational purposes for preclinical research and development. **Sodium morrhuate** is a sclerosing agent, and its use in animals requires strict adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols. The information provided here is based on publicly available data and does not substitute for rigorous, study-specific dose-finding and toxicity assessments. No established LD50 or No-Observed-Adverse-Effect Level (NOAEL) for **sodium morrhuate** in preclinical animal models has been identified in the available literature. Therefore, initial dose-ranging and toxicity studies are mandatory to establish a safe and effective dose for any new preclinical study.

Introduction

Sodium morrhuate, a mixture of sodium salts of the saturated and unsaturated fatty acids from cod liver oil, is a sclerosing agent used clinically to obliterate varicose veins. In preclinical research, it is utilized to model vascular injury and sclerosis. Accurate dosage calculation is critical to ensure reproducible results and animal welfare. This document provides a guide to approaching dosage determination for **sodium morrhuate** in preclinical animal studies, with a specific protocol for the widely used rabbit ear vein model.

Mechanism of Action

Sodium morrhuate is a detergent-type sclerosing agent. Its primary mechanism of action involves the disruption of the vascular endothelium.[1] As a surfactant, it damages cell membranes, leading to endothelial cell destruction, exposure of subendothelial collagen, and subsequent activation of the coagulation cascade. This results in thrombus formation and an inflammatory response, ultimately leading to fibrous occlusion of the treated vessel.[1]



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References

- 1. Sodium morrhuate stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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